molecular formula C16H17BrO3 B5092300 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5092300
M. Wt: 337.21 g/mol
InChI Key: NREAQEVHLHDUMX-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethoxyphenoxyethoxy group

Properties

IUPAC Name

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-13-7-9-14(10-8-13)19-11-12-20-16-6-4-3-5-15(16)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAQEVHLHDUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-nitrobenzene and 4-ethoxyphenol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the nitro group with the ethoxyphenoxyethoxy group. This can be achieved through a series of steps, including reduction of the nitro group to an amine, followed by diazotization and subsequent nucleophilic substitution.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzene derivative.

Scientific Research Applications

1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Biology: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, depending on the conditions.

Comparison with Similar Compounds

1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:

    1-Bromo-4-[2-(2-ethoxyphenoxy)ethoxy]benzene: This compound has a similar structure but differs in the position of the ethoxyphenoxyethoxy group.

    1-Bromo-2-ethoxybenzene: This compound lacks the additional ethoxyphenoxyethoxy group, making it less complex.

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a different substituent group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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